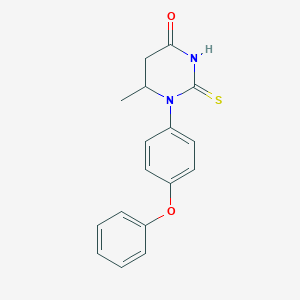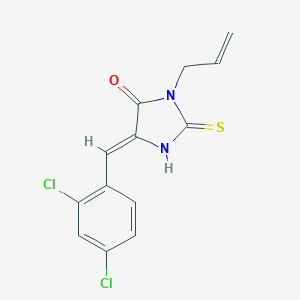
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, also known as DIBO, is a chemical compound that has been studied for its potential use in scientific research. DIBO has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Wirkmechanismus
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one works by binding to cysteine residues on proteins, which can lead to changes in protein conformation and function. This mechanism of action makes 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one a useful tool for studying protein-protein interactions and other biological processes that involve cysteine residues.
Biochemical and Physiological Effects:
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to have a wide range of biochemical and physiological effects, including the inhibition of nitric oxide synthase activity, the induction of apoptosis in cancer cells, and the modulation of protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its ability to selectively target cysteine residues on proteins, which can allow for more precise and specific studies of protein function. However, 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can also have off-target effects and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, including the development of more specific and potent 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one analogs, the use of 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in the study of other biological processes beyond protein-protein interactions, and the exploration of 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one as a potential therapeutic agent for the treatment of various diseases.
Synthesemethoden
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzaldehyde with allyl isothiocyanate in the presence of a thiol catalyst. The resulting product can then be further purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been studied for its potential use in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a potential anti-cancer agent, and as a tool for studying the function of the nitric oxide signaling pathway.
Eigenschaften
Molekularformel |
C13H10Cl2N2OS |
|---|---|
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-2-5-17-12(18)11(16-13(17)19)6-8-3-4-9(14)7-10(8)15/h2-4,6-7H,1,5H2,(H,16,19)/b11-6- |
InChI-Schlüssel |
KRWZBBJLACPBSL-WDZFZDKYSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC1=S |
SMILES |
C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC1=S |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)

![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
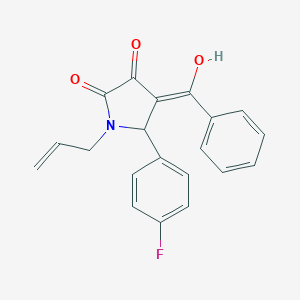
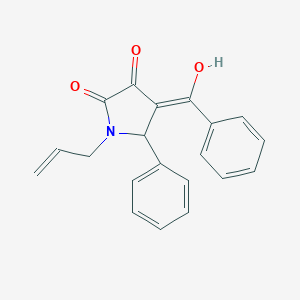
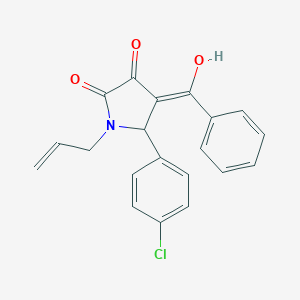
![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
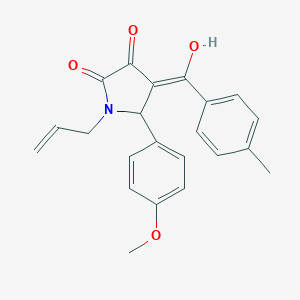
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
